2,2',3,5'-Tetrachlorobiphenyl

説明

The exact mass of the compound 2,2',3,5'-Tetrachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.42e-07 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3,5'-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,5'-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

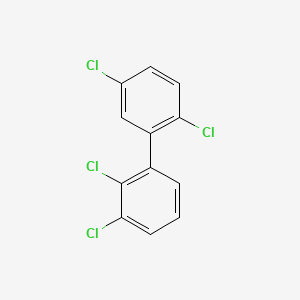

IUPAC Name |

1,2-dichloro-3-(2,5-dichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDJIKXAHSDLLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038302 |

Source

|

| Record name | 2,2',3,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-39-5 |

Source

|

| Record name | 2,2′,3,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486UPI8AXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2,2',3,5'-Tetrachlorobiphenyl chemical structure and properties

Topic: 2,2',3,5'-Tetrachlorobiphenyl (PCB 44): Chemical Structure, Properties, and Toxicological Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Identity

2,2',3,5'-Tetrachlorobiphenyl (IUPAC name), commonly designated as PCB 44 , is a specific congener within the polychlorinated biphenyl (PCB) family. Unlike the "dioxin-like" coplanar PCBs (e.g., PCB 77, 126), PCB 44 possesses a di-ortho substitution pattern (2,2'), which sterically hinders the molecule from assuming a planar configuration. This structural feature dictates its distinct physicochemical behavior and biological mechanism of action.[1]

In the context of drug development and toxicology, PCB 44 serves as a critical model for Non-Dioxin-Like (NDL) PCB toxicity . It is a potent sensitizer of the Ryanodine Receptor (RyR) calcium channels and a Phenobarbital-type inducer of Cytochrome P450 enzymes (specifically CYP2B), distinguishing it from the aryl hydrocarbon receptor (AhR) agonists.

| Property | Data |

| IUPAC Name | 2,2',3,5'-Tetrachlorobiphenyl |

| Congener ID | PCB 44 |

| CAS Registry Number | 41464-39-5 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| Classification | Di-ortho substituted, Non-Dioxin-Like (NDL) |

Chemical Structure & Molecular Geometry

The biological activity of PCB 44 is strictly governed by its three-dimensional geometry.[1]

-

Steric Hindrance: The chlorine atoms at the 2 and 2' (ortho) positions create significant steric repulsion. This prevents the two phenyl rings from becoming coplanar, a requirement for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

-

Atropisomerism: While PCB 44 is chiral (lacking a plane of symmetry), the rotational energy barrier around the C1-C1' pivot bond is generally insufficient to isolate stable atropisomers at room temperature. It exists as a rapidly racemizing mixture of enantiomers under physiological conditions, unlike tri- or tetra-ortho substituted PCBs (e.g., PCB 84) which can form stable atropisomers.

-

Conformation: The molecule preferentially adopts a non-planar, twisted conformation (dihedral angle approx. 60-90°), which is essential for its "lock-and-key" fit into the Ryanodine Receptor pockets.

Figure 1: Structural connectivity of PCB 44 highlighting the ortho-chlorine steric clash that enforces non-planarity.

Physicochemical Properties

Accurate physicochemical constants are vital for modeling environmental fate and pharmacokinetic distribution (ADME).[1]

| Parameter | Value / Range | Significance |

| Physical State | Solid (Crystalline) | Persists in soil/sediment matrices.[1] |

| Log Kow (Octanol-Water) | 5.53 – 5.99 [1] | Highly lipophilic; bioaccumulates in adipose tissue and lipid-rich brain structures.[1] |

| Water Solubility | ~0.006 – 0.03 mg/L (25°C) | Extremely low; transport is particle-bound or lipid-mediated.[1] |

| Vapor Pressure | ~1.0 × 10⁻⁴ Pa (25°C) | Semi-volatile; subject to long-range atmospheric transport.[1] |

| Henry's Law Constant | ~10 – 20 Pa[1]·m³/mol | Moderate volatility from water bodies.[1] |

[1] Shiu, W. Y., & Mackay, D. (1986).[2] A critical review of aqueous solubilities... J. Phys. Chem. Ref. Data.

Synthesis Protocol (Suzuki-Miyaura Coupling)

For research purposes requiring high-purity standards, the Suzuki-Miyaura cross-coupling is the superior method over the older Cadogan reaction due to higher regioselectivity and yield.

Reaction Scheme: 2,3-Dichlorophenylboronic acid + 1-Bromo-2,5-dichlorobenzene → PCB 44

Detailed Protocol:

-

Reagents:

-

Aryl Halide: 1-Bromo-2,5-dichlorobenzene (1.0 eq)

-

Boronic Acid: 2,3-Dichlorophenylboronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

-

Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)[1]

-

-

Procedure:

-

Degas solvents thoroughly with Nitrogen/Argon to prevent catalyst oxidation (homocoupling side-products).[1]

-

Mix aryl halide, boronic acid, and catalyst in the reaction vessel under inert atmosphere.

-

Add the solvent and aqueous base.[1]

-

Workup: Cool, dilute with water, extract with hexane/dichloromethane. Wash organic layer with brine, dry over Na₂SO₄.[1]

-

Purification: Silica gel column chromatography (Eluent: 100% Hexane).[1] Recrystallize from methanol if necessary.

-

Biological & Toxicological Profile

PCB 44 acts through mechanisms distinct from the "Dirty Dozen" dioxin-like PCBs.[1]

Metabolism & CYP Induction (Phenobarbital-Type)

Unlike coplanar PCBs that induce CYP1A1 via the AhR, PCB 44 acts as a Phenobarbital (PB)-type inducer .[1]

-

Enzyme Target: Induces CYP2B family (CYP2B1/2 in rats, CYP2B6 in humans) and CYP3A4.[1]

-

Metabolic Fate: Metabolized primarily to hydroxylated metabolites (OH-PCBs) via arene oxide intermediates.[1] These OH-PCBs can be further sulfated or retained in blood bound to transthyretin.[1]

Neurotoxicity: The Ryanodine Receptor (RyR)

The most critical toxicological pathway for PCB 44 is its direct interaction with RyR channels in the brain (hippocampus/cortex).

-

Mechanism: PCB 44 binds to the RyR channel, stabilizing it in an open state .

-

Effect: Uncontrolled Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum.[1]

-

Outcome: Altered dendritic arborization, synaptic plasticity deficits, and potential neurodevelopmental toxicity.

Figure 2: Dual pathway of PCB 44 activity: Hepatic CAR-mediated metabolism and Neuronal RyR-mediated signaling disruption.[1]

Analytical Methodology (GC-MS)

Extraction & Cleanup Protocol:

-

Matrix: Serum or Tissue homogenate.[1]

-

Internal Standard: ¹³C₁₂-labeled PCB 44 or PCB 103 (non-interfering congener).

-

Extraction: Liquid-Liquid Extraction (LLE) with Hexane:MTBE (1:1) or Solid Phase Extraction (SPE) on C18 cartridges.[1]

-

Cleanup: Acidified Silica Gel (H₂SO₄/Silica) to degrade lipids.[1] (Note: PCB 44 is acid-stable).[1]

-

Instrument: GC-MS (EI mode) or GC-ECD.

-

Column: DB-5ms or DB-XLB (30m x 0.25mm, 0.25µm film).[1]

-

Ions (SIM): m/z 290, 292, 294 (Molecular ion cluster).

-

References

-

Shiu, W. Y., & Mackay, D. (1986).[2] A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls. Journal of Physical and Chemical Reference Data.[1] Link

-

Pessah, I. N., et al. (2010).[1] Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity.[1] Pharmacology & Therapeutics.[1] Link

-

Lehmler, H. J., et al. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[1][4][5] Chemosphere.[1] Link

-

Grimm, F. A., et al. (2015).[1] Metabolism and metabolites of polychlorinated biphenyls.[1] Critical Reviews in Toxicology.[1] Link

-

US EPA. (2025). CompTox Chemicals Dashboard: 2,2',3,5'-Tetrachlorobiphenyl.Link[1]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Henry's Law Constants [henrys-law.org]

- 3. Role of CYP2B in Phenobarbital-Induced Hepatocyte Proliferation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Neurotoxicological Mechanisms of PCB 44

Topic: Mechanisms of Neurotoxicity Induced by Non-Dioxin-Like PCB 44 (

Targeting Ryanodine Receptor Sensitization and Calcium-Dependent Dendritic Hypertrophy

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants.[1] While historical risk assessment focused on dioxin-like (DL) congeners that activate the Aryl hydrocarbon Receptor (AhR), current neurotoxicological evidence points to Non-Dioxin-Like (NDL) PCBs as the primary drivers of developmental neurotoxicity.[2][3]

This guide focuses specifically on PCB 44 (

-

RyR "Lock-Open" Kinetics: Disruption of FKBP12-RyR interaction.[3]

-

Dendritic Hypertrophy:

-dependent overgrowth of dendritic arbors, leading to "noisy" neural networks. -

Oxidative Stress: Mitochondrial

overload driving ROS production and dopaminergic dysfunction.

Mechanistic Core: The RyR-Calcium Axis[3][5]

The Primary Molecular Trigger: RyR Sensitization

The defining toxicological feature of PCB 44 is its ability to bind to the Ryanodine Receptor (RyR) complex, specifically isoforms RyR1 (skeletal/cortical) and RyR2 (hippocampal/cardiac).

-

Mechanism: Under physiological conditions, the immunophilin protein FKBP12 (or FKBP12.6 for RyR2) binds to the RyR channel, stabilizing it in a closed state to prevent calcium leakage.

-

PCB 44 Action: PCB 44 binds to a site on the RyR complex that allosterically destabilizes the FKBP12-RyR interaction. This lowers the energy barrier for channel opening, effectively "sensitizing" the channel to physiological triggers (like CICR).

-

Outcome: The channel spends more time in the open state , leading to uncontrolled efflux of

from the sarco/endoplasmic reticulum (SR/ER) into the cytoplasm.

Downstream Consequence A: Dendritic Arborization

Neural connectivity relies on precise dendritic growth. PCB 44-induced

-

Pathway: Elevated cytosolic

-

Phenotype: Neurons exposed to PCB 44 exhibit dendritic hypertrophy —an increase in the number of primary dendrites and branch points. While "growth" sounds beneficial, this unregulated expansion prevents proper synaptic pruning, resulting in hyper-connected, inefficient neural circuits often associated with neurodevelopmental disorders like ASD.

Downstream Consequence B: Oxidative Stress & Dopaminergic Toxicity[4][6][7][8]

-

Mitochondrial Uncoupling: The ER and mitochondria are tethered at MAMs (Mitochondria-Associated Membranes). Excessive

release from the ER via RyR flows directly into mitochondria, causing calcium overload, loss of membrane potential ( -

Dopamine Depletion: PCB 44 reduces intracellular dopamine levels. This is distinct from VMAT inhibition alone; it involves ROS-mediated oxidation of dopamine and downregulation of Tyrosine Hydroxylase (TH).

Visualizing the Toxicity Pathways

The following diagram illustrates the bifurcation of PCB 44 toxicity originating from the Ryanodine Receptor.

Figure 1: Mechanistic flow of PCB 44 neurotoxicity. The central node is the destabilization of the RyR complex, leading to divergent downstream pathologies.

Validated Experimental Protocols

To ensure reproducibility and distinguish PCB 44 effects from general toxicity, the following protocols utilize self-validating controls.

Protocol A: [3H]-Ryanodine Binding Assay (The "Gold Standard")

This assay measures the "open probability" of the channel. Ryanodine binds preferentially to the open state of the receptor.[3][5]

Objective: Quantify PCB 44 potency in sensitizing RyR1.

-

Preparation: Isolate Junctional Sarcoplasmic Reticulum (JSR) vesicles from rabbit skeletal muscle (rich in RyR1) or rat hippocampus (RyR2).

-

Reaction Mix:

-

Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50

M -

Ligand: 1 nM [3H]-Ryanodine.[5]

-

Test Compound: PCB 44 (Range: 0.1

M to 10

-

-

Controls (Critical for Validity):

-

Negative Control: DMSO (Solvent only, <0.5%).[6]

-

Positive Control: PCB 95 (Known high-potency sensitizer) or Caffeine (5 mM).

-

Mechanistic Check: Add Ruthenium Red (RyR pore blocker) or Rapamycin (strips FKBP12). If PCB 44 effect persists after Ruthenium Red, it's non-specific (assay fail). If Rapamycin mimics PCB 44, the mechanism is confirmed.

-

-

Incubation: 3 hours at 37°C.

-

Harvesting: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Liquid scintillation counting.

-

Calculation: Normalize Specific Binding to DMSO control (100%).

Protocol B: Dendritic Morphology Analysis (Sholl Analysis)

Objective: Visualize and quantify the "hypertrophy" phenotype in vitro.

-

Culture: Primary hippocampal neurons (E18 rat), plated at low density.

-

Treatment:

-

Begin exposure at DIV 7 (Days in Vitro) during active branching.

-

Treat with PCB 44 (1 nM - 1

M) for 48 hours.

-

-

Staining: Transfect with MAP2-GFP plasmid or immunostain for MAP2 (dendritic marker).

-

Imaging: Confocal microscopy. Capture Z-stacks (0.5

m steps). -

Quantification (Sholl Analysis):

-

Draw concentric circles (radii increasing by 10

m) from the soma. -

Count intersections of dendrites with each circle.

-

Validation: PCB 44 treated neurons should show a right-shift in the Sholl curve (more intersections distal to soma) compared to vehicle.

-

Comparative Data: PCB 44 vs. Other Congeners

The following table synthesizes data regarding the Structure-Activity Relationship (SAR) of NDL-PCBs at the Ryanodine Receptor.

| Congener | Substitution Pattern | RyR Activity Type | Relative Potency (RyR) | Max Efficacy (% Control) |

| PCB 44 | 2,2',3,5' (Di-ortho) | Sensitizer | High | ~200-300% |

| PCB 95 | 2,2',3,5',6 (Tri-ortho) | Sensitizer | Very High | >300% |

| PCB 99 | 2,2',4,4',5 (Di-ortho) | Sensitizer | Moderate | ~150% |

| PCB 126 | 3,3',4,4',5 (Coplanar) | Inactive (AhR Agonist) | None | ~100% (No Effect) |

| PCB 66 | 2,3,4',4 (Mono-ortho) | Weak/Inactive | Low | <110% |

Note: PCB 44 is significantly more efficacious than PCB 99 despite both being di-ortho, highlighting the importance of the specific chlorine substitution pattern (particularly the 2,2' arrangement combined with meta-substitution).

References

-

Pessah, I. N., et al. (2006). "An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors." Toxicological Sciences. Link

-

Wayman, G. A., et al. (2012).[6] "PCB-95 Promotes Dendritic Growth via Ryanodine Receptor–Dependent Mechanisms."[7] Environmental Health Perspectives.[8] Link

-

Yang, D., et al. (2009).[3][6] "Ontogenetic Alterations in Molecular and Structural Correlates of Dendritic Growth after Developmental Exposure to Polychlorinated Biphenyls." Environmental Health Perspectives.[8] Link

-

Niknam, Y., et al. (2013). "Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout." Aquatic Toxicology. Link

-

Pessah, I. N., et al. (2010).[2][3] "Ryanodine Receptor-Dependent Mechanisms of PCB Developmental Neurotoxicity." Book Chapter: Advances in Neurotoxicology. Link

-

Sethi, S., et al. (2017). "Non-dioxin-like polychlorinated biphenyls neurotoxic equivalents found in environmental and human samples."[9] Environmental Science & Technology.[1] Link

Sources

- 1. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. escholarship.org [escholarship.org]

- 4. POLYCHLORINATED BIPHENYL-INDUCED OXIDATIVE STRESS IN ORGANOTYPIC CO-CULTURES: EXPERIMENTAL DOPAMINE DEPLETION PREVENTS REDUCTIONS IN GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCB-95 Promotes Dendritic Growth via Ryanodine Receptor–Dependent Mechanisms [escholarship.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Polychlorinated Biphenyls, Oxidative Stress, and Brain Health: Mechanistic Links to Neurodegenerative and Neurodevelopmental Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of Ryanodine Receptors by 2,2',4,4'-Tetrachlorobiphenyl (PCB 44)

This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the activation of Ryanodine Receptors (RyRs) by the non-dioxin-like (NDL) polychlorinated biphenyl (PCB), PCB 44 (2,2',4,4'-Tetrachlorobiphenyl). It is intended for researchers, toxicologists, and drug development professionals investigating the intersection of environmental contaminants and cellular calcium signaling. We will explore the direct and indirect pathways of RyR modulation, present the established structure-activity relationship (SAR) that governs this interaction, and provide detailed protocols for its empirical study.

Introduction to Ryanodine Receptors and Polychlorinated Biphenyls

Ryanodine Receptors (RyRs) are a class of large-conductance intracellular calcium channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR).[1] These homotetrameric channels, exceeding 2 megadaltons in size, are fundamental regulators of intracellular calcium (Ca²⁺) homeostasis.[2] They mediate the rapid release of Ca²⁺ from intracellular stores, a process critical for numerous physiological events, including muscle contraction, neurotransmission, and gene expression.[1][3] There are three primary mammalian isoforms:

-

RyR1: Predominantly expressed in skeletal muscle and essential for excitation-contraction coupling.[1][2]

-

RyR2: The primary isoform in cardiac muscle, responsible for Ca²⁺-induced Ca²⁺ release (CICR) that drives heartbeats.[1][4]

-

RyR3: Expressed more broadly at lower levels, particularly in the brain and smooth muscle.[1][4][5]

Polychlorinated Biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds that were widely used in industrial applications before being banned due to their environmental persistence and toxicity.[6][7] Based on their structure, PCBs are categorized into two main groups: dioxin-like (DL) and non-dioxin-like (NDL). NDL-PCBs, which lack coplanarity due to chlorine substitutions at the ortho positions (2, 2', 6, 6'), do not typically bind to the aryl hydrocarbon receptor (AhR).[3][6] Instead, they are known to exert neurotoxic effects through alternative mechanisms, prominently including the disruption of intracellular Ca²⁺ signaling pathways.[3][8]

The interaction between NDL-PCBs and RyRs represents a critical mechanism of PCB toxicity, linking environmental exposure to the dysregulation of one of the cell's most vital second messengers.[9][10] This guide focuses specifically on PCB 44, a di-ortho substituted tetrachlorobiphenyl, as a representative of this class of compounds.

Part 1: Core Mechanisms of RyR Activation by PCB 44

The activation of RyRs by PCB 44 and related NDL-congeners is not a simple agonist-receptor interaction but a complex process involving both direct channel sensitization and indirect modulation through cellular stress pathways.

Mechanism 1: Direct Allosteric Sensitization

The primary mechanism by which NDL-PCBs activate RyRs is through direct, allosteric modulation of the channel complex. These lipophilic compounds are thought to access a hydrophobic binding site on the RyR protein, inducing a conformational change that stabilizes the channel in its open state.[3][11] This action does not open a closed channel on its own but rather significantly increases the channel's sensitivity to its primary physiological activator, cytosolic Ca²⁺.

This sensitization has several key consequences:

-

Increased Open Probability (Po): The channel spends more time in a conducting state at basal intracellular Ca²⁺ concentrations.

-

Lowered Activation Threshold: Less cytosolic Ca²⁺ is required to trigger channel opening.

-

Altered Regulation: The normal inhibitory feedback by high concentrations of Ca²⁺ and physiological levels of magnesium (Mg²⁺) is attenuated.[11]

This direct interaction is highly dependent on the three-dimensional structure of the PCB congener, a concept explored in the Structure-Activity Relationship section below. The presence of ortho-chlorines, as in PCB 44, forces the two phenyl rings into a non-coplanar orientation, which is a critical feature for potent RyR activity.[5]

Part 2: Quantitative Assessment and Structure-Activity Relationship (SAR)

The potency and efficacy of NDL-PCBs towards the RyR are dictated by a well-defined structure-activity relationship (SAR). [5]Understanding this SAR is crucial for predicting the potential of congeners like PCB 44 to disrupt Ca²⁺ signaling.

Key SAR Principles for RyR Activation:

-

Ortho-Substitution is Essential: A minimum of one, and optimally two or more, chlorine atoms at the ortho-positions (2, 2', 6, 6') is required for high potency. This substitution forces the biphenyl rings into a non-coplanar ("atropisomeric") conformation, which is critical for fitting into the receptor's binding site. [5][12]2. Para-Substitution is Detrimental: The presence of chlorine atoms at the para-positions (4, 4') significantly reduces or eliminates RyR activity. [5]This suggests the para-positions may be involved in a negative steric hindrance or are critical for metabolic deactivation.

-

Meta-Substitution Modulates Potency: Chlorine substitutions at the meta-positions (3, 3', 5, 5') can further enhance the potency of ortho-substituted congeners. The 2,3,6-chlorine pattern has been identified as being particularly favorable for high activity.

Position of PCB 44 within the SAR: PCB 44 has a 2,2',4,4'-tetrachlorobiphenyl structure. Based on the SAR principles:

-

It possesses two ortho-chlorines (at 2 and 2'), a feature strongly associated with RyR activity.

-

It also possesses two para-chlorines (at 4 and 4'), a feature known to diminish activity.

Therefore, PCB 44 is predicted to be an RyR activator, but with lower potency compared to highly active congeners like PCB 95 (2,2',3,5',6-pentachlorobiphenyl), which lacks para-substitutions. While specific quantitative data for PCB 44 are not prevalent in published literature, its activity can be contextualized by comparing it to other well-studied congeners.

| PCB Congener | Substitution Pattern | Ortho-Cl | Para-Cl | Potency (EC2x)¹ | Max Efficacy (% Control) | Reference |

| PCB 95 | 2,2',3,5',6- | 3 | 0 | ~0.25 µM | ~1400% | |

| PCB 149 | 2,2',3,4',6- | 3 | 1 | ~0.40 µM | ~1400% | |

| PCB 52 | 2,2',5,5'- | 2 | 0 | ~1.6 µM | ~500% | [2] |

| PCB 44 | 2,2',4,4'- | 2 | 2 | Not Determined² | Not Determined² | N/A |

| PCB 66 | 2,3',4,4'- | 1 | 2 | Inactive | Inactive | [1] |

| PCB 126 | 3,3',4,4',5- | 0 | 2 | Inactive | Inactive |

¹EC2x is the effective concentration required to double (200% of control) the specific binding of [³H]ryanodine, a common measure of RyR activation. ²Based on the established SAR, PCB 44 is predicted to have low-to-moderate potency and efficacy due to the competing effects of its di-ortho (activating) and di-para (inactivating) substitutions.

Part 3: Experimental Protocols for Analysis

Verifying and quantifying the interaction between PCB 44 and RyRs requires specific biochemical and electrophysiological assays. The following protocols are foundational for this area of research.

Protocol 1: [³H]Ryanodine Binding Assay

This assay is the gold standard for assessing how a compound modulates the conformational state of the RyR channel. The radioligand, [³H]ryanodine, binds with high affinity only to the open state of the channel. An increase in specific binding indicates that the compound stabilizes the channel in its open, or activated, conformation.

Causality: This assay provides a direct measure of the compound's effect on the RyR protein complex population within a membrane preparation. It is a robust method for determining potency (EC50) and efficacy (Bmax) and is foundational for SAR studies.

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation of RyR1-Enriched Microsomes:

-

Isolate Junctional Sarcoplasmic Reticulum (JSR) vesicles from rabbit or porcine skeletal muscle using established differential centrifugation protocols.

-

Determine the total protein concentration of the JSR preparation using a standard method (e.g., Bradford or BCA assay). Store aliquots at -80°C.

-

-

Assay Buffer Preparation:

-

Prepare a binding buffer consisting of: 140 mM KCl, 15 mM NaCl, 20 mM HEPES, and 50 µM free CaCl₂, adjusted to pH 7.4. [2]The free Ca²⁺ concentration is critical as it sets the baseline activity of the channel and should be precisely controlled.

-

-

Execution of the Binding Assay:

-

Set up triplicate assay tubes (e.g., 1.5 mL microcentrifuge tubes) for each condition: total binding (DMSO vehicle), non-specific binding, and each concentration of PCB 44.

-

To each tube, add 12 µg of JSR protein.

-

Add PCB 44 from a concentrated DMSO stock to achieve final concentrations typically ranging from 10 nM to 50 µM. Ensure the final DMSO concentration is constant across all tubes (e.g., 0.5%). Add an equivalent volume of DMSO to control tubes.

-

For non-specific binding tubes, add a saturating concentration of non-radiolabeled ("cold") ryanodine (e.g., 1 µM).

-

Initiate the binding by adding 1 nM [³H]Ryanodine to all tubes for a final assay volume of 500 µL. [2] * Incubate all tubes at 37°C for 3 hours to reach equilibrium.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane vesicles.

-

Immediately wash the filters three times with ice-cold wash buffer (e.g., binding buffer without CaCl₂) to remove unbound radioligand.

-

Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow them to sit overnight.

-

Measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Normalize Data: Express the specific binding for each PCB 44 concentration as a percentage of the specific binding in the DMSO vehicle control.

-

Generate Dose-Response Curve: Plot the normalized specific binding against the logarithm of the PCB 44 concentration. Fit the data using a non-linear regression (sigmoidal dose-response) model to determine the EC50 (potency) and the maximum response (efficacy).

-

Protocol 2: Planar Lipid Bilayer Single-Channel Recording

This electrophysiological technique provides the highest resolution for understanding how a compound affects the gating kinetics of a single ion channel. It allows for direct observation of channel opening, closing, and conductance.

Causality: This method directly demonstrates that the compound alters the biophysical properties of the RyR channel itself, independent of other cellular components. It is essential for confirming a direct mechanism of action and for detailed mechanistic studies on how channel open/closed times are affected.

Step-by-Step Outline:

-

Bilayer Formation: A solvent-free planar lipid bilayer (e.g., a 3:2 mixture of phosphatidylethanolamine (PE) and phosphatidylcholine (PC)) is formed across a small aperture (50-100 µm) separating two chambers, the cis (cytosolic side) and trans (luminal side).

-

Vesicle Fusion: RyR-containing JSR vesicles are added to the cis chamber. Fusion of a vesicle incorporates a single RyR channel into the bilayer.

-

Recording: A voltage clamp is used to apply a holding potential across the membrane. The current flowing through the single channel is recorded using a high-gain amplifier. Symmetrical salt solutions (e.g., 250 mM KCl) are typically used to measure conductance.

-

Baseline Activity: The baseline gating activity of the channel is recorded in the presence of a specific free Ca²⁺ concentration in the cis chamber.

-

Compound Application: PCB 44, dissolved in DMSO, is added to the cis chamber, and its effect on channel gating is recorded in real-time.

-

Data Analysis: Specialized software is used to analyze the single-channel recording to determine key parameters like open probability (Po), mean open time, mean closed time, and unitary conductance. A significant increase in Po and mean open time upon addition of PCB 44 would confirm a direct activating effect.

Conclusion

The interaction of PCB 44 with the ryanodine receptor is a multifaceted process rooted in the principles of protein allostery and cellular redox signaling. As a di-ortho, di-para substituted congener, PCB 44 is predicted by established structure-activity relationships to be a low-to-moderate potency sensitizer of the RyR channel. This activity stems from its ability to directly bind to the channel complex, stabilizing its open conformation and thereby increasing its sensitivity to Ca²⁺. This direct mechanism may be further amplified by a secondary pathway involving PCB-induced oxidative stress and subsequent redox modification of the RyR protein.

The experimental protocols detailed herein—[³H]ryanodine binding and single-channel recordings—provide a robust framework for quantifying this interaction and elucidating its precise molecular determinants. A thorough understanding of how environmental contaminants like PCB 44 dysregulate fundamental cellular processes such as Ca²⁺ signaling is essential for accurate risk assessment and for developing strategies to mitigate their impact on neurological and muscular health.

References

-

Ryanodine receptor - Wikipedia. [Link]

-

Polychlorinated Biphenyls, Oxidative Stress, and Brain Health: Mechanistic Links to Neurodegenerative and Neurodevelopmental Diseases - PMC. [Link]

-

Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1) - PubMed. [Link]

-

Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC. [Link]

-

Structure−Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel - American Chemical Society. [Link]

-

Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC. [Link]

-

Activity Of Binary and Complex Environmental Polychlorinated Biphenyl Mixtures Toward Ryanodine Receptor 1 (RYR1) - ProQuest. [Link]

-

Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed. [Link]

-

Coordinated Movement of Cytoplasmic and Transmembrane Domains of RyR1 upon Gating | PLOS Biology - Research journals. [Link]

-

Non-Dioxin-Like Polychlorinated Biphenyls Inhibit G-Protein Coupled Receptor-Mediated Ca2+ Signaling by Blocking Store-Operated Ca2+ Entry - PMC. [Link]

-

Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC. [Link]

-

Developmental Exposure to a Human-Relevant Polychlorinated Biphenyl Mixture Causes Behavioral Phenotypes That Vary by Sex and Genotype in Juvenile Mice Expressing Human Mutations That Modulate Neuronal Calcium - PMC. [Link]

-

Comparative effects of two polychlorinated biphenyl congeners on calcium homeostasis in rat cerebellar granule cells - PubMed. [Link]

-

Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - Frontiers. [Link]

-

Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor. [Link]

-

Structural Insight Into Ryanodine Receptor Channelopathies - Frontiers. [Link]

-

Polychlorinated biphenyl - Wikipedia. [Link]

-

Ortho-substituted 2,2',3,5',6-pentachlorobiphenyl (PCB 95) alters rat hippocampal ryanodine receptors and neuroplasticity in vitro - PubMed. [Link]

-

S-glutathionylation, friend or foe in cardiovascular health and disease - PMC. [Link]

-

An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC. [Link]

-

Understanding the Structure-Function Relationships in Cardiac Ryanodine Receptor (RyR2). [Link]

-

Discovery and Structure-Activity Relationship of a Ryanodine Receptor 2 Inhibitor. [Link]

-

Phospholipase A2-mediated Ca2+ influx by 2,2',4,6-tetrachlorobiphenyl in PC12 cells. [Link]

-

Polychlorinated Biphenyls - PubChem. [Link]

-

Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes. [Link]

Sources

- 1. Ortho-substituted 2,2',3,5',6-pentachlorobiphenyl (PCB 95) alters rat hippocampal ryanodine receptors and neuroplasticity in vitro: evidence for altered hippocampal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase A2-mediated Ca2+ influx by 2,2',4,6-tetrachlorobiphenyl in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. Non-Dioxin-Like Polychlorinated Biphenyls Inhibit G-Protein Coupled Receptor-Mediated Ca2+ Signaling by Blocking Store-Operated Ca2+ Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental Exposure to a Human-Relevant Polychlorinated Biphenyl Mixture Causes Behavioral Phenotypes That Vary by Sex and Genotype in Juvenile Mice Expressing Human Mutations That Modulate Neuronal Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coordinated Movement of Cytoplasmic and Transmembrane Domains of RyR1 upon Gating | PLOS Biology [journals.plos.org]

- 11. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]

Divergent Toxicity Profiles: PCB 44 (NDL) vs. Dioxin-Like PCBs

Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary: The TEQ Blindspot

In environmental toxicology and drug safety assessment, the "Toxic Equivalency" (TEQ) factor has historically dominated the regulatory landscape. This framework benchmarks toxicity against 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), focusing almost exclusively on the Aryl hydrocarbon Receptor (AhR) pathway.

However, this approach creates a critical blind spot. PCB 44 (2,2',3,5'-Tetrachlorobiphenyl) represents a class of non-dioxin-like (NDL) congeners that possess a TEF (Toxic Equivalency Factor) of zero yet exhibit potent neurotoxic and endocrine-disrupting properties. Unlike their dioxin-like (DL) counterparts (e.g., PCB 126), which act as genomic drivers of carcinogenicity, PCB 44 acts as a non-genomic sensitizer of ion channels , specifically the Ryanodine Receptor (RyR).

This guide delineates the mechanistic divergence between PCB 44 and DL-PCBs, providing actionable protocols for distinguishing these toxicity profiles in the laboratory.

Structural Basis of Divergence

The toxicity profile of a PCB congener is dictated by its chlorine substitution pattern, specifically at the ortho positions (2, 2', 6, 6').

| Feature | PCB 44 (NDL) | Dioxin-Like PCBs (e.g., PCB 126) |

| Structure | Di-ortho substituted (2,2',3,5') | Non-ortho (coplanar) or Mono-ortho |

| Conformation | Non-planar (Steric hindrance forces rings 90° apart) | Coplanar (Rings align flat) |

| AhR Binding | Negligible / None | High Affinity ( |

| Primary Target | Ryanodine Receptor (RyR) , CAR/PXR | Aryl hydrocarbon Receptor (AhR) |

The "Coplanarity" Rule: AhR binding requires a flat molecule to fit the receptor pocket. The two ortho chlorines on PCB 44 force the biphenyl rings to twist, physically preventing AhR activation. This renders standard TEQ assays (like AhR-CALUX) blind to PCB 44 toxicity.

Mechanistic Pathways: Genomic vs. Non-Genomic

To understand the toxicity of PCB 44, one must look beyond the nucleus to the sarcoplasmic/endoplasmic reticulum (SR/ER).

Dioxin-Like Mechanism (The Benchmark)

DL-PCBs mimic TCDD. They diffuse into the cell, bind cytosolic AhR, dissociate heat shock proteins (HSP90), and translocate to the nucleus. There, the AhR-ligand complex dimerizes with ARNT, binding to Dioxin Response Elements (DREs) to induce CYP1A1 , CYP1A2 , and CYP1B1 . The outcome is often oxidative stress, wasting syndrome, and tumor promotion.

PCB 44 Mechanism (The NDL Paradigm)

PCB 44 bypasses the AhR entirely. Its primary mechanism is Ryanodine Receptor (RyR) Sensitization .[1]

-

Direct Binding: PCB 44 binds to RyR1 (skeletal/CNS) or RyR2 (cardiac/CNS) isoforms.

-

Channel Stabilization: It stabilizes the RyR channel in an open sub-conductance state .

-

Calcium Flood: This causes uncontrolled leakage of

from the ER/SR stores into the cytoplasm. -

Consequences: Elevated basal

triggers mitochondrial dysfunction, ROS generation, and calcineurin-dependent apoptosis. In neurons, this alters dendritic arborization and synaptic plasticity.

Visualization of Divergent Pathways

Figure 1: Mechanistic divergence. Red path indicates the genomic AhR pathway utilized by DL-PCBs. Blue path indicates the non-genomic calcium signaling pathway utilized by PCB 44.

Comparative Toxicology Data

The following table synthesizes quantitative differences. Note that while PCB 44 has a TEF of 0, its potency at the RyR is significant.

| Endpoint | PCB 44 (NDL) | PCB 126 (DL) | Reference Grounding |

| AhR Activation ( | Inactive (> 50 | Very Potent (~1-10 pM) | [Safe, 1994] |

| RyR Sensitization | Efficacious (>160% max binding) | Inactive / Negligible | [Pessah et al., 2006] |

| CYP Induction Profile | CYP2B , CYP3A (via CAR/PXR) | CYP1A1 , CYP1B1 (via AhR) | [Gährs et al., 2013] |

| Dopamine Neurotoxicity | High (Inhibits VMAT2) | Low (Indirect effects only) | [Mariussen & Fonnum, 2006] |

| TEF Value | 0.000000 | 0.1 | [Van den Berg et al., 2006] |

| Primary Risk | Neurodevelopment, Cognition | Cancer, Immunotoxicity |

Key Insight: PCB 44 is a "Phenobarbital-type" inducer. It activates the Constitutive Androstane Receptor (CAR), leading to CYP2B induction.[2][3] This is distinct from the "3-MC-type" induction (CYP1A) seen with DL-PCBs.

Experimental Protocols for Differentiation

To validate whether a test compound behaves like PCB 44 or PCB 126, a dual-assay approach is required.

Protocol A: Calcium Imaging (Detects PCB 44/NDL Activity)

This protocol validates the non-genomic RyR mechanism.

-

Cell Line: PC12 (Pheochromocytoma) or primary hippocampal neurons.

-

Dye Loading: Incubate cells with Fluo-4 AM (2-5

) for 30 min at 37°C. Wash with Tyrode’s buffer. -

Baseline: Measure basal fluorescence (

) for 60s. -

Challenge:

-

Add Test Compound (PCB 44) at 0.1 - 10

. -

Positive Control: 4-Chloro-m-cresol (RyR agonist).

-

Negative Control: DMSO vehicle.

-

-

Validation (The "Trust" Step): Pre-incubate with Dantrolene (10-20

), a specific RyR antagonist. If the -

Readout: Rapid increase in intracellular

(

Protocol B: AhR Luciferase Reporter (Detects DL Activity)

This protocol validates the genomic AhR mechanism.

-

Cell Line: H1L6.1c3 (Mouse hepatoma cells stably transfected with DRE-Luciferase).

-

Dosing: Treat cells with Test Compound (0.1 nM - 10

) for 24 hours.-

Positive Control: TCDD (1 nM) or PCB 126.

-

-

Lysis: Lyse cells and add luciferin substrate.

-

Validation: Co-treat with CH-223191 (10

), a specific AhR antagonist. -

Readout: Luminescence indicates genomic activation. PCB 44 will show no response above background.

Workflow Visualization

Figure 2: Screening workflow to differentiate PCB 44 (NDL) from dioxin-like congeners.

References

-

Gährs, M. et al. (2013). "Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes." Toxicology and Applied Pharmacology. Link

-

Pessah, I. N. et al. (2006). "Structure-activity relationship for non-coplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1)." Chemical Research in Toxicology. Link

-

Mariussen, E., & Fonnum, F. (2006). "Neurotoxicity associated with exposure to the polychlorinated biphenyls." Archives of Toxicology. Link

-

Van den Berg, M. et al. (2006). "The 2005 World Health Organization reevaluation of human and Mammalian toxic equivalency factors for dioxins and dioxin-like compounds." Toxicological Sciences. Link

-

Holland, E. B. et al. (2017). "An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors." Toxicological Sciences. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Ortho-Substituted PCBs

Executive Summary

This technical guide delineates the Structure-Activity Relationship (SAR) of ortho-substituted polychlorinated biphenyls (PCBs). Unlike their coplanar, dioxin-like counterparts which activate the Aryl Hydrocarbon Receptor (AhR), ortho-substituted PCBs (often termed Non-Dioxin-Like or NDL-PCBs) exhibit a distinct toxicological profile characterized by neurotoxicity, endocrine disruption, and specific receptor activation (Ryanodine Receptor, CAR, PXR).

This document serves as a reference for researchers to understand the structural determinants of these pathways, specifically the "ortho-effect" that forces non-coplanarity, and provides validated protocols for assaying these specific biological activities.

Structural Dynamics: The "Ortho-Effect"

The fundamental determinant of PCB toxicity is the dihedral angle between the two phenyl rings. This angle is dictated by the number of chlorine atoms at the ortho positions (2, 2', 6, 6').

The Steric Twist

-

Non-Ortho (Coplanar): PCBs with no ortho chlorines (e.g., PCB 126) can adopt a flat, planar conformation. This allows them to slot into the binding pocket of the AhR, mimicking 2,3,7,8-TCDD (Dioxin).

-

Ortho-Substituted (Non-Coplanar): The presence of chlorine atoms at the ortho positions introduces significant steric hindrance. The large van der Waals radius of chlorine forces the phenyl rings to twist out of plane to minimize repulsion.

-

1 Ortho-Cl: Variable conformation (Mono-ortho). Weak AhR binding.

-

2+ Ortho-Cl: Locked in a non-coplanar "twisted" conformation (Di-, Tri-, Tetra-ortho). Zero AhR binding. These are the focus of this guide.

-

Structural Classification Logic

The following diagram illustrates the divergence in pathway activation based on structural conformation.

Caption: Structural divergence of PCBs. Ortho-substitution forces a non-coplanar conformation, shifting activity from AhR (red) to RyR/CAR/PXR pathways (green).

The Ryanodine Receptor (RyR) SAR

Primary Outcome: Developmental Neurotoxicity (DNT)[1][2]

The most critical target for ortho-substituted PCBs is the Ryanodine Receptor (RyR), an ion channel responsible for Ca2+ release from the sarcoplasmic/endoplasmic reticulum. Ortho-PCBs sensitize the RyR, locking it in an "open" state, leading to uncontrolled Ca2+ efflux.

Key Congeners

-

PCB 95 (2,2',3,5',6-pentachlorobiphenyl): The prototype full agonist. It exhibits the highest potency and efficacy for RyR1 and RyR2.

-

PCB 202 (2,2',3,3',5,5',6,6'-octachlorobiphenyl): Recently identified as having picomolar potency, exceeding even PCB 95 in some assays.

-

PCB 66: Mono-ortho. Inactive at RyR (Negative Control).

SAR Rules for RyR Activation

-

Ortho-Substitution is Mandatory: A minimum of two ortho-chlorines is required for significant activity. Non-ortho congeners (PCB 126) are inactive.[1][2]

-

Substitution Pattern:

-

2,3,6-substitution: The presence of chlorines at ortho (2,[3]6) and meta (3) positions often correlates with high potency.

-

Para-substitution: Generally enhances potency when combined with multiple ortho-chlorines (e.g., PCB 95).

-

-

Stereoselectivity: Many ortho-PCBs are chiral (atropisomers).

-

Example:aR-PCB 95 is >4-fold more potent toward RyR1 than aS-PCB 95 . This indicates a specific binding pocket on the RyR complex rather than a non-specific membrane effect.

-

Quantitative Data: RyR Potency

| Congener | Structure | Ortho-Cl Count | RyR Activity (EC50) | Classification |

| PCB 95 | 2,2',3,5',6-penta | 3 | ~0.2 - 0.5 µM | Full Agonist (Potent) |

| PCB 202 | 2,2',3,3',5,5',6,6'-octa | 4 | < 0.1 µM (pM range reported) | Full Agonist (Very Potent) |

| PCB 153 | 2,2',4,4',5,5'-hexa | 2 | ~1 - 5 µM | Partial Agonist |

| PCB 52 | 2,2',5,5'-tetra | 2 | > 10 µM | Weak/Partial Agonist |

| PCB 126 | 3,3',4,4',5-penta | 0 | Inactive | Non-Binder (AhR Agonist) |

Endocrine & Metabolic SAR (CAR/PXR & TTR)

CAR and PXR Activation

While AhR detects planar xenobiotics, the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) act as sensors for non-planar, globular lipophiles.

-

Mechanism: Direct binding to the nuclear receptor, leading to translocation and induction of CYP2B (CAR) and CYP3A (PXR) families.

-

SAR Rule: Activity correlates with globularity and lipophilicity.

-

PCB 153 is the standard reference for CAR/PXR activation.

-

Requires ≥2 ortho chlorines to prevent AhR sequestration and fit the CAR/PXR pocket.

-

Thyroid Transport Disruption (Transthyretin - TTR)

Ortho-PCBs disrupt thyroid homeostasis by displacing Thyroxine (T4) from Transthyretin (TTR).[4]

-

Metabolic Activation: While some parent ortho-PCBs (specifically those with 2,2',6-substitution ) bind TTR directly, the highest affinity is often seen with hydroxylated metabolites (OH-PCBs) .

-

SAR for TTR Binding:

-

Hydroxylation at the para or meta position, flanked by halogens (resembling the di-iodophenolic ring of T4), creates a high-affinity ligand.

-

Parent PCBs with 2,3,6 substitution patterns are prone to metabolism that yields these high-affinity OH-PCBs.

-

Mechanistic Pathway Visualization

The following diagram details the signal transduction pathway for PCB 95-induced neurotoxicity, highlighting the divergence from the genomic AhR pathway.

Caption: Mechanism of PCB 95 neurotoxicity. Direct interaction with RyR bypasses genomic receptors, causing immediate Ca2+ dysregulation.

Experimental Protocol: [3H]Ryanodine Binding Assay

Objective: Quantify the potency of PCB congeners to stabilize the open state of the RyR channel. This is the "Gold Standard" assay for NDL-PCB activity.

Reagents & Equipment

-

Ligand: [3H]Ryanodine (Specific Activity: 60-90 Ci/mmol).

-

Protein Source: Junctional Sarcoplasmic Reticulum (JSR) microsomes (skeletal muscle) or brain microsomes (cortex/hippocampus).

-

Binding Buffer: 1 M KCl, 20 mM MOPS (pH 7.4), 50 µM CaCl2 (free Ca2+ is critical).

-

Controls:

Step-by-Step Methodology

-

Microsome Preparation:

-

Isolate JSR or brain microsomes via differential centrifugation.

-

Determine protein concentration (Bradford assay). Target: 0.5 mg/mL for assay.

-

-

Incubation Setup:

-

In glass tubes (PCBs stick to plastic), prepare the reaction mixture:

-

100 µg microsomal protein.

-

1 nM [3H]Ryanodine.

-

Binding Buffer (High salt 1M KCl is used to favor the open state conformation for binding analysis).

-

Test PCB congener (dissolved in DMSO, final DMSO <0.5%).

-

-

-

Equilibrium Binding:

-

Incubate at 37°C for 3 hours . (Note: Equilibrium takes time due to the lipophilicity of PCBs).

-

-

Filtration:

-

Rapidly filter samples through Whatman GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold harvest buffer (20 mM Tris-HCl, 150 mM NaCl).

-

-

Quantification:

-

Place filters in scintillation vials with cocktail.

-

Count radioactivity (CPM) via liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = (Total Binding) - (Non-specific Binding in presence of 10 µM unlabeled Ryanodine).

-

Plot % Control Binding vs. log[PCB]. Determine EC50.

-

Validation Check: A valid assay must show that PCB 95 enhances binding >200% over control, while PCB 126 shows no significant deviation from control.

References

-

Pessah, I. N., et al. (2006). "Structure-activity relationship for non-coplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1)." Toxicological Sciences, 92(1), 88-101. Link

-

Kodavanti, P. R., et al. (1996). "Structure-activity relationships of potentially neurotoxic PCB congeners in the rat." Neurotoxicology, 17(3-4), 503-512. Link

-

Holland, E. B., et al. (2017). "An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors." Toxicological Sciences, 155(1), 170-181. Link

-

Chauhan, K. R., et al. (2000). "Assessing the Role of Ortho-Substitution on Polychlorinated Biphenyl Binding to Transthyretin, a Thyroxine Transport Protein." Toxicology and Applied Pharmacology, 162(1), 10-21.[6] Link

-

Wong, P. W., & Pessah, I. N. (1996). "Ortho-substituted polychlorinated biphenyls alter calcium regulation by a ryanodine receptor-mediated mechanism: structural specificity toward skeletal- and cardiac-type microsomal calcium release channels." Molecular Pharmacology, 49(4), 740-751. Link

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. PCB95 and PCB153 Change Dopamine Levels and Turn-Over in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

Introduction: Understanding PCB 44 (2,2',3,5'-Tetrachlorobiphenyl)

An In-depth Technical Guide to the Environmental Fate and Half-Life of PCB 44 in Soil

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were manufactured for a wide range of industrial applications, from dielectric fluids in transformers to plasticizers in paints, owing to their high thermal stability, chemical inertness, and electrical insulating properties.[1][2] This chemical stability, however, is a double-edged sword, contributing to their extreme persistence in the environment long after their production was banned in many countries in the 1970s.[3][4]

PCBs comprise 209 distinct chemical compounds, known as congeners, each with a unique number and arrangement of chlorine atoms on a biphenyl structure.[1][4] This guide focuses specifically on PCB 44 , a tetrachlorobiphenyl with the IUPAC designation 2,2',3,5'-tetrachlorobiphenyl. As a moderately chlorinated congener, its behavior in the environment represents a critical area of study, balancing the persistence characteristic of higher-chlorinated congeners with the greater potential for degradation and transport seen in lower-chlorinated forms. Understanding the environmental fate and half-life of PCB 44 in soil is paramount for assessing the long-term risks at contaminated sites and designing effective remediation strategies.

Part 1: The Journey of PCB 44 in the Soil Matrix

Once introduced into the soil, the fate of PCB 44 is governed by a complex interplay of physical, chemical, and biological processes. These processes dictate its mobility, bioavailability, and ultimate persistence.

Sorption and Mobility: A Strong Affinity for Soil Organics

PCBs are highly lipophilic (fat-loving) and hydrophobic (water-repelling), properties which cause them to strongly adsorb to the organic fraction of soil and sediments.[3][5][6] The primary factor controlling this partitioning is the soil's total organic carbon (TOC) content; a higher TOC leads to stronger sorption and, consequently, greater persistence and reduced mobility.[5][7][8]

For PCB 44, its tetrachlorinated structure results in strong binding to soil particles. While it may be more mobile than hepta- or octachlorinated congeners, it is not readily leached from the soil by water.[5][9] This strong adsorption reduces its availability in the soil porewater, which in turn limits its uptake by plants and microorganisms and its potential to contaminate groundwater.[5] However, mobility can be enhanced in the presence of organic co-solvents, which can occur at co-contaminated industrial sites.[5]

Degradation Pathways: The Slow Breakdown of a Persistent Pollutant

The degradation of PCB 44 in soil is a slow process, primarily driven by microbial activity, with some contribution from abiotic factors. The environmental persistence of PCBs is largely due to the inability of most natural biota to degrade them at a significant rate.[10]

Microbial degradation is the most significant natural process for the breakdown of PCBs in soil.[11] Bacteria capable of metabolizing PCBs are ubiquitous in the environment, and their activity is influenced by a host of factors including soil temperature, moisture, pH, and the availability of nutrients and other carbon sources.[7][9][12]

-

Aerobic Degradation: Under oxygen-rich (aerobic) conditions, the primary degradation pathway is oxidative. Bacteria utilize a class of enzymes, notably biphenyl dioxygenase , to attack the biphenyl rings.[10][12] This process is a co-metabolic one, meaning the bacteria do not use the PCB as a primary energy source but degrade it while consuming another substrate, such as biphenyl.[10] The pathway generally proceeds by transforming the PCB congener into a chlorobenzoic acid, which can then be further mineralized by other microorganisms.[10][12] Less-chlorinated congeners like PCB 44 are more susceptible to this aerobic attack than their highly-chlorinated counterparts.[12][13]

-

Anaerobic Degradation: In oxygen-depleted (anaerobic) environments, such as saturated soils and deep sediments, a different microbial process called reductive dechlorination occurs.[10][14] This process involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen.[14] Reductive dechlorination is most effective on highly chlorinated congeners, typically removing chlorine atoms from the meta and para positions.[10][14] While this process makes the PCBs less toxic, it also transforms them into lower-chlorinated congeners that can then be degraded aerobically if conditions change.[10]

Caption: Conceptual pathway for the aerobic degradation of PCB 44.

-

Photodegradation: PCBs at the immediate soil surface can be degraded by ultraviolet (UV) radiation from sunlight.[15] This photolytic process can break the carbon-chlorine bonds, leading to dechlorination.[15][16] However, its overall contribution to PCB loss in soil is limited as most contamination resides below the surface, shielded from light.

-

Volatilization: The transfer of a chemical from the soil to the atmosphere is another significant loss mechanism, particularly for less-chlorinated congeners like PCB 44.[7] Volatilization rates are influenced by soil temperature, organic carbon content, and moisture.[7][8] Studies have shown that for many PCBs, volatilization can be the most likely mechanism of loss from surface soils.[7]

Part 2: The Half-Life of PCB 44 in Soil

The half-life (t½) of a contaminant is the time required for its concentration to decrease by half. For PCBs in soil, this is not a single, fixed value but a highly variable parameter that depends on the specific congener and the prevailing environmental conditions.[17] The persistence of PCBs means their half-lives are often measured in years or even decades.[17][18]

Direct half-life data specifically for PCB 44 is not widely available in the literature. However, by examining data for other tetrachlorobiphenyls and similarly structured congeners, we can establish a representative range. It is crucial to recognize that these values are site- and condition-specific.

Table 1: Reported Soil Half-Lives for Tetrachlorobiphenyls and Other Relevant PCB Congeners

| PCB Congener(s) | Half-Life (Years) | Study Conditions & Soil Type | Reference(s) |

| PCBs 28 & 52 | 10.9 - 11.2 | Long-term outdoor lysimeter study in agricultural soil. | [18] |

| PCBs 28, 52, 101 | ~0.7 - 3.2 | Field study in sewage sludge-amended UK agricultural soils. | [7] |

| Various Congeners | 1.3 - 5.6 | Greenhouse experiment with aged contaminated soil and various plant species (phytoremediation). | [19][20] |

| Aroclor 1254 (mixture) | ~2.6 (940 days) | Value derived by Hsieh et al. (1994) and used in risk assessment models. | [21] |

| Various Congeners | 7 - 25 | Estimated from long-term monitoring (1942-1992) in UK soil. | [17] |

Key Insights from Half-Life Data:

-

Variability is the Norm: The wide range of values (from less than a year to over two decades) underscores the profound influence of environmental factors.

-

Biostimulation/Rhizoremediation Matters: The shortest half-lives are often observed in studies where biological activity is enhanced, for example, through the presence of plants (rhizoremediation), which stimulates microbial communities in the root zone.[19][20][22]

-

Aging Increases Persistence: PCBs that have been present in soil for a long time ("weathered" or "aged" contamination) tend to become sequestered within soil micropores and organic matter, reducing their bioavailability and leading to significantly longer half-lives.[7][8]

Part 3: A Protocol for Determining the Half-Life of PCB 44 in a Soil Microcosm Study

To determine the half-life of PCB 44 under specific, controlled conditions, a laboratory soil microcosm study is the standard approach. This methodology allows researchers to isolate variables and understand the causal relationships behind degradation rates.

Causality Behind Experimental Choices

-

Why a Microcosm? A microcosm is a simplified, controlled representation of a natural environment. It allows for the replication of experiments and the precise control of key variables like temperature, moisture, and initial contaminant concentration, which is impossible in a field setting.[13]

-

Why Spiking? Using "spiked" soil (adding a known amount of pure PCB 44) ensures a homogenous starting concentration, which is essential for accurate kinetic calculations. This contrasts with field-contaminated soil, where "hot spots" can skew results.[23]

-

Why GC-MS/ECD? Gas Chromatography (GC) is the gold standard for separating complex mixtures of chemicals like PCBs.[11] An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs, while a Mass Spectrometer (MS) provides definitive identification of the congener, ensuring trustworthiness and accuracy.[24][25]

-

Why First-Order Kinetics? The degradation of many organic pollutants in soil at low concentrations can be reasonably approximated by first-order kinetics, where the rate of degradation is proportional to the concentration. This model provides a standardized way to calculate and compare half-lives.[7]

Step-by-Step Experimental Protocol

Objective: To determine the first-order degradation rate constant (k) and half-life (t½) of PCB 44 in a specific soil under controlled laboratory conditions.

1. Soil Preparation and Characterization: a. Collect soil from a relevant, uncontaminated site. b. Sieve the soil (e.g., <2 mm) to remove large debris and ensure homogeneity. c. Characterize the soil for key parameters: pH, Total Organic Carbon (TOC), texture (sand/silt/clay content), and moisture content.[26][27] This data is critical for interpreting the results. d. Air-dry the soil to a consistent moisture level before spiking.

2. Soil Spiking: a. Prepare a stock solution of PCB 44 in a volatile solvent like hexane or acetone. b. In a fume hood, add the stock solution to a small portion of the soil and mix thoroughly. c. Gradually incorporate this spiked portion into the main bulk of the soil, mixing continuously to ensure even distribution. d. Allow the solvent to evaporate completely from the soil for at least 24 hours. This step is crucial to avoid solvent effects on microbial activity.

3. Microcosm Setup: a. Distribute a known mass of the spiked soil (e.g., 50-100 g) into multiple replicate glass jars (e.g., mason jars with modified lids for air exchange). b. Prepare enough replicates for each time point in the study (e.g., T=0, 7, 14, 30, 60, 90, 180 days), plus controls. c. Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity) using deionized water. d. Include sterile controls (e.g., by autoclaving the soil) to differentiate between biological and abiotic degradation. e. Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).[13]

4. Sampling and Extraction: a. At each designated time point, sacrificially harvest three replicate jars. b. Homogenize the soil from each jar. c. Extract a subsample (e.g., 5-10 g) using an established method like Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent (e.g., hexane:acetone 1:1).[24][26][28] d. Add a surrogate standard to the sample before extraction to monitor extraction efficiency.

5. Sample Cleanup and Analysis: a. Concentrate the raw extract. b. Perform a cleanup step to remove interfering compounds from the soil matrix. A common method is column chromatography using Florisil or silica gel.[25] c. Add an internal standard to the cleaned extract just before analysis for accurate quantification. d. Analyze the final extract using GC-ECD or GC-MS.[25] Create a multi-point calibration curve using certified PCB 44 standards to quantify the concentration in the samples.[24]

6. Data Analysis and Half-Life Calculation: a. Plot the mean concentration of PCB 44 (in mg/kg or µg/kg) versus time (days). b. To calculate the half-life, determine the first-order rate constant (k) by plotting the natural logarithm of the concentration (ln[C]) against time. The slope of the resulting line will be -k. c. Calculate the half-life using the formula: t½ = 0.693 / k .

Caption: Workflow for determining PCB 44 half-life in soil.

References

-

Barriault, D., & Sylvestre, M. (1993). Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms. Canadian Journal of Microbiology, 39(6), 594-602. [Link][29][30][31]

-

Leigh, M. B., Fletcher, J. S., Fu, X., & Schmitz, F. J. (2002). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology, 68(11), 5503–5512. [Link][22]

-

Di Guardo, A., et al. (2021). A new dataset of PCB half-lives in soil: Effect of plant species and organic carbon addition on biodegradation rates in a weathered contaminated soil. Science of The Total Environment, 750, 141411. [Link][19][20]

-

Doick, K. J., et al. (2005). Long-term fate of polychlorinated biphenyls and polycyclic aromatic hydrocarbons in an agricultural soil. Environmental Science & Technology, 39(10), 3663-3670. [Link][18]

-

Griffin, R. A., & Chou, S. F. J. (1981). Movement of PCBs and other persistent compounds through soil. Water Science and Technology, 13(4-5), 1153-1163. [Link][5]

-

Harner, T., et al. (2000). The fate and persistence of polychlorinated biphenyls in soil. Environmental Pollution, 107(3), 381-390. [Link][7][8]

-

OEHHA. (2012). Appendix G. Chemical-specific Soil Half-life. Technical Support Document for Exposure Assessment and Stochastic Analysis. California Office of Environmental Health Hazard Assessment. [Link][17]

-

OEHHA. (2000). Appendix G - Chemical Specific Soil Half Lives. California Office of Environmental Health Hazard Assessment. [Link][21]

-

Rizwan, M., et al. (2020). Assessment of Biodegradation Efficiency of Polychlorinated Biphenyls (PCBs) and Petroleum Hydrocarbons (TPH) in Soil Using Three Individual Bacterial Strains and Their Mixed Culture. Molecules, 25(3), 717. [Link][13]

-

U.S. EPA. (1982). Fate Of Polychlorinated Biphenyls (PCBs) In Soil Following Stabilization With Quicklime. EPA-600/2-91/052. [Link][32]

-

U.S. EPA. (1988). Fate and Persistence in Soil of Selected Toxic Organic Chemicals. EPA/600/S2-88/043. [Link][9]

-

U.S. EPA. (2024). Learn about Polychlorinated Biphenyls (PCBs). [Link][1]

-

Vasiliadou, I. A., et al. (2010). Destruction of PCB 44 in Spiked Subsurface Soils Using Activated Persulfate Oxidation. Water, Air, & Soil Pollution, 209(1-4), 419–427. [Link][23]

-

Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS Microbiology Ecology, 32(1), 1-15. [Link][14]

-

Yadav, J. S., et al. (2015). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. In Microbial Biodegradation and Bioremediation. [Link][11]

-

ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. [Link][2]

-

Bedard, D. L. (1990). Bacterial transformation of polychlorinated biphenyls. In Biotechnology and Biodegradation. [Link][10]

-

Canada Centre for Inland Waters. (1999). Bioremediation of PCB-Contaminated Soil. [Link][12]

-

Kumar, B., et al. (2011). Polychlorinated Biphenyls in Residential Soils and their Health Risk and Hazard in an Industrial City in India. Journal of Health and Pollution, 1(1), 18-31. [Link][6]

-

National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls. PubChem Compound Summary. [Link][33]

-

Shimadzu. (n.d.). Determination of polychlorinated biphenyls (PCBs) in soils using a new fully automated parallel extraction and evaporation system. [Link][24]

-

Agilent Technologies. (2016). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. [Link][26]

-

Hossain, M. F., et al. (2013). Effect of co-contaminants on the dechlorination of polychlorinated biphenyls. Journal of Environmental Engineering and Science, 8(5), 526-533. [Link][15]

-

Wolska, L., et al. (2012). Determining Polychlorinated Biphenyls in Soil Using Accelerated Solvent Extraction (ASE). Polish Journal of Environmental Studies, 21(5), 1383-1389. [Link][28]

-

Al-Zoubi, M. M., & Al-Adamat, R. (2015). Experimental procedure for the determination of PCB in soil samples. ResearchGate. [Link][25]

-

Kumar, A., et al. (2024). Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27. ACS Omega. [Link][34]

-

Wang, F., et al. (2023). Contamination Status, Environmental Factor and Risk Assessment of Polychlorinated Biphenyls and Hexachlorobutadiene in Greenhouse and Open-Field Agricultural Soils across China. Toxics, 11(11), 957. [Link][27]

-

Megson, D., et al. (2023). Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures. Environmental Health Perspectives, 131(9). [Link][4]

-

Popescu, M., et al. (2024). Trends in Polychlorinated Biphenyl Contamination in Bucharest's Urban Soils: A Two-Decade Perspective (2002–2022). Toxics, 12(5), 329. [Link][16]

Sources

- 1. epa.gov [epa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 6. Polychlorinated Biphenyls in Residential Soils and their Health Risk and Hazard in an Industrial City in India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fate and persistence of polychlorinated biphenyls in soil - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 8. The fate and persistence of polychlorinated biphenyls in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. eclass.uth.gr [eclass.uth.gr]

- 11. researchgate.net [researchgate.net]

- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. emerald.com [emerald.com]

- 16. mdpi.com [mdpi.com]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. Long-term fate of polychlorinated biphenyls and polycyclic aromatic hydrocarbons in an agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new dataset of PCB half-lives in soil: Effect of plant species and organic carbon addition on biodegradation rates in a weathered contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. oehha.ca.gov [oehha.ca.gov]

- 22. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. researchgate.net [researchgate.net]